2-(1-methyl-1H-imidazol-4-yl)acetic acid hydrochloride
Overview
Description
1-Methyl-4-imidazoleacetic acid (MIMA) is a stable metabolite of histamine that is produced by the oxidation of the primary metabolite, N-methylhistamine. Urinary levels of MIMA are commonly measured to evaluate histamine secretion, particularly in the context of systemic mastocytosis.
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives, however, are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-(1-Methyl-1H-imidazol-4-yl)acetic acid hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the metabolism of amino acids and neurotransmitters. The compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. These interactions are crucial for understanding the compound’s role in various metabolic pathways and its potential therapeutic applications .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and experimental conditions. In general, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways involved in cell growth and differentiation. Additionally, the compound can affect the expression of genes related to metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo chemical changes that affect its activity and function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as high temperatures or extreme pH levels. These temporal effects can influence the long-term outcomes of experiments involving the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxicity or adverse effects. For example, studies in rodents have shown that low doses of the compound can modulate neurotransmitter levels and improve cognitive function, whereas high doses can cause neurotoxicity and other harmful effects. Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. This distribution is crucial for the compound’s activity and function, as it determines its localization and interaction with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological effects .
Properties
IUPAC Name |
2-(1-methylimidazol-4-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-8-3-5(7-4-8)2-6(9)10;/h3-4H,2H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLSBASXRIOQRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2625-49-2 (Parent) | |
Record name | 1-Methyl-1H-imidazol-4-acetic acid monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035454398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20188970 | |
Record name | 1-Methyl-1H-imidazol-4-acetic acid monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35454-39-8 | |
Record name | 1H-Imidazole-4-acetic acid, 1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35454-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-imidazol-4-acetic acid monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035454398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-1H-imidazol-4-acetic acid monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-imidazol-4-acetic acid monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(1-methyl-1H-imidazol-4-yl)acetic acid hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5MRQ94VLN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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